6-methyl-2H-chromene-3-carboxylic acid
Overview
Description
6-methyl-2H-chromene-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H10O3. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 6-methyl-2H-chromene-3-carboxylic acid is pancreatic lipase (PL) . Pancreatic lipase is a key enzyme in the digestive system, responsible for the breakdown of dietary fats into smaller molecules that can be absorbed by the body.
Mode of Action
This compound interacts with pancreatic lipase, inhibiting its activity This interaction likely involves the compound binding to the active site of the enzyme, preventing it from catalyzing the breakdown of fats
Result of Action
The inhibition of pancreatic lipase by this compound can lead to a reduction in the digestion and absorption of dietary fats . This can result in a decrease in the amount of fat stored in the body, potentially leading to weight loss.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde with methyl vinyl ketone in the presence of a base, followed by oxidation to form the desired chromene structure . Another approach includes the use of rhodium(III)-catalyzed redox-neutral cascade C-H activation and [3+3] annulation of N-phenoxyacetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing cost-effective reagents and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromene derivatives .
Scientific Research Applications
6-methyl-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another chromene derivative with anticoagulant properties.
4-methylcoumarin: Similar structure with different biological activities.
2H-chromene-3-carboxylic acid: Lacks the methyl group at the 6-position, leading to different reactivity and applications.
Uniqueness
6-methyl-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position can influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methyl-2H-chromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBSSLHZLHJYAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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